5-(2,3-Dihydro-indole-1-sulfonyl)-2-methoxy-benzoic acid is a complex organic compound that integrates an indole structure with a sulfonyl group and a methoxy-substituted benzoic acid moiety. This compound is characterized by its unique molecular architecture, which may contribute to its biological activity and potential applications in medicinal chemistry.
The compound can be synthesized through various chemical pathways involving the reaction of specific precursors. It is often studied in the context of drug development and biochemical research due to its structural features that resemble biologically active molecules.
This compound is classified as an organic sulfonamide and belongs to the broader category of indole derivatives. Its structural components suggest potential uses in pharmacological applications, particularly in the development of therapeutic agents targeting specific biological pathways.
The synthesis of 5-(2,3-dihydro-indole-1-sulfonyl)-2-methoxy-benzoic acid typically involves a multi-step process that includes:
The synthetic route may be optimized for industrial production using automated systems and continuous flow reactors to enhance yield and efficiency. Advanced purification methods like high-performance liquid chromatography (HPLC) are often employed to meet stringent quality standards.
The molecular structure of 5-(2,3-dihydro-indole-1-sulfonyl)-2-methoxy-benzoic acid can be represented by its molecular formula and its IUPAC name as 5-(2,3-dihydroindol-1-ylsulfonyl)-2-methoxybenzoic acid. The compound features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 317.4 g/mol |
IUPAC Name | 5-(2,3-dihydroindol-1-ylsulfonyl)-2-methoxybenzoic acid |
InChI Key | YLEZKGBWXNVZQK-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C(=O)O |
5-(2,3-dihydro-indole-1-sulfonyl)-2-methoxy-benzoic acid can undergo various chemical transformations:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation processes and reducing agents such as lithium aluminum hydride for reductions. Electrophilic substitutions may require Lewis acids as catalysts.
The mechanism of action for 5-(2,3-dihydro-indole-1-sulfonyl)-2-methoxy-benzoic acid likely involves interactions with specific biological targets:
These interactions can lead to significant alterations in cellular processes, contributing to the compound's biological effects, including potential anti-inflammatory and anticancer activities.
The physical properties of 5-(2,3-dihydro-indole-1-sulfonyl)-2-methoxy-benzoic acid include:
Chemical properties include stability under standard laboratory conditions and reactivity towards nucleophiles due to the presence of electrophilic sites within its structure.
5-(2,3-dihydro-indole-1-sulfonyl)-2-methoxy-benzoic acid has several scientific applications:
This compound represents a valuable scaffold for further research aimed at discovering new drugs or understanding complex biochemical interactions.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2